Cas no 1807057-39-1 (Ethyl 3-cyano-5-mercapto-4-methylphenylacetate)

エチル3-シアノ-5-メルカプト-4-メチルフェニルアセテートは、有機合成中間体として重要な化合物です。分子内にシアノ基(-CN)とメルカプト基(-SH)を有するため、多様な化学変換が可能です。特に、医薬品や農薬の合成において有用な中間体として利用されます。4位のメチル基が立体障害を軽減し、反応性を向上させる点が特徴です。エステル部位は加水分解やアミノ化などの官能基変換に適しており、分子設計の柔軟性を提供します。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として使用可能です。

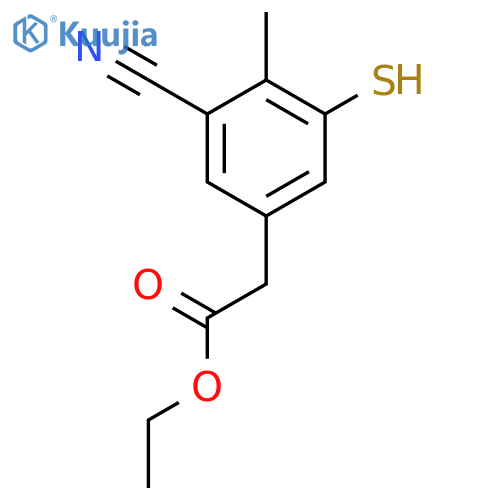

1807057-39-1 structure

商品名:Ethyl 3-cyano-5-mercapto-4-methylphenylacetate

CAS番号:1807057-39-1

MF:C12H13NO2S

メガワット:235.30212187767

CID:5006264

Ethyl 3-cyano-5-mercapto-4-methylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-5-mercapto-4-methylphenylacetate

-

- インチ: 1S/C12H13NO2S/c1-3-15-12(14)6-9-4-10(7-13)8(2)11(16)5-9/h4-5,16H,3,6H2,1-2H3

- InChIKey: GCZPVUFGTHTZMB-UHFFFAOYSA-N

- ほほえんだ: SC1C=C(C=C(C#N)C=1C)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 297

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 51.1

Ethyl 3-cyano-5-mercapto-4-methylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007880-1g |

Ethyl 3-cyano-5-mercapto-4-methylphenylacetate |

1807057-39-1 | 97% | 1g |

1,579.40 USD | 2021-07-06 | |

| Alichem | A010007880-500mg |

Ethyl 3-cyano-5-mercapto-4-methylphenylacetate |

1807057-39-1 | 97% | 500mg |

831.30 USD | 2021-07-06 | |

| Alichem | A010007880-250mg |

Ethyl 3-cyano-5-mercapto-4-methylphenylacetate |

1807057-39-1 | 97% | 250mg |

499.20 USD | 2021-07-06 |

Ethyl 3-cyano-5-mercapto-4-methylphenylacetate 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

1807057-39-1 (Ethyl 3-cyano-5-mercapto-4-methylphenylacetate) 関連製品

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2279938-29-1(Alkyne-SS-COOH)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 857369-11-0(2-Oxoethanethioamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬